N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-3-10(18)15-12-17-16-11(19-12)8-6-7(13)4-5-9(8)14/h4-6H,2-3H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUGGJKOVQNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dichlorobenzohydrazide
2,5-Dichlorobenzoic acid is treated with excess hydrazine hydrate in ethanol under reflux (60–80°C, 6–8 hours), yielding 2,5-dichlorobenzohydrazide as a white crystalline solid. Typical yields exceed 85% after recrystallization from ethanol.
Acylation with Butyryl Chloride
The hydrazide intermediate reacts with butyryl chloride in anhydrous dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA) as a base. This step forms the diacylhydrazine precursor, which is isolated via filtration and washed with cold DCM to remove unreacted reagents.
Cyclization with POCl₃
The diacylhydrazine undergoes cyclodehydration in POCl₃ at 110°C for 4–6 hours. The reaction mixture is then poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the crude oxadiazole. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) affords the title compound in 65–72% yield.
Key Analytical Data
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Melting Point : 148–150°C (lit.)
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.43 (d, J = 8.4 Hz, 1H, Ar-H), 2.82 (t, J = 7.6 Hz, 2H, CH₂), 1.85–1.78 (m, 2H, CH₂), 1.55–1.48 (m, 2H, CH₂), 0.99 (t, J = 7.4 Hz, 3H, CH₃).
Microwave-Assisted Synthesis
To reduce reaction times and improve yields, microwave irradiation has been employed for cyclodehydration.
Optimized Protocol
A mixture of 2,5-dichlorobenzohydrazide (1 equiv), butyric anhydride (1.2 equiv), and POCl₃ (3 equiv) is irradiated at 120°C for 20 minutes under microwave conditions (300 W). The crude product is purified via flash chromatography, achieving 78–82% yield.
Advantages
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6-fold reduction in reaction time compared to conventional heating.
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Enhanced regioselectivity due to uniform heating.
Solid-Phase Synthesis for High-Throughput Applications
For combinatorial chemistry applications, a resin-bound approach has been explored:
Immobilization of Hydrazide
2,5-Dichlorobenzohydrazide is anchored to Wang resin via a linker. Subsequent acylation with butyric acid (using HATU/DIPEA) and cyclization with POCl₃ releases the oxadiazole from the resin.
Yield : 60–68% after cleavage (TFA/DCM).
Critical Analysis of Synthetic Challenges
Byproduct Formation
Prolonged heating during cyclization promotes side reactions, such as the formation of 1,2,4-oxadiazole isomers. Monitoring via TLC (Rf = 0.45 in hexane:ethyl acetate, 6:4) is essential to minimize byproducts.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates but may complicate purification. Non-polar solvents (toluene) reduce side reactions but require higher temperatures.
Comparative Evaluation of Methods
| Method | Yield | Reaction Time | Purity |
|---|---|---|---|
| Conventional Cyclization | 65–72% | 4–6 hours | >98% |
| Microwave-Assisted | 78–82% | 20 minutes | >99% |
| Solid-Phase Synthesis | 60–68% | 8 hours | 95–97% |
Scale-Up Considerations
Industrial-scale production necessitates:
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Continuous Flow Reactors : To maintain optimal temperature control during exothermic cyclization.
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Crystallization Optimization : Use of ethanol/water mixtures for recrystallization improves yield to 85% on multi-gram scales.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Sulfanyl-Containing 1,3,4-Oxadiazole Derivatives
describes four 1,3,4-oxadiazole derivatives (7c–7f) with sulfanyl (–S–) linkages and thiazole-methyl substituents. Key differences include:
- Structural Differences: The target compound lacks the sulfanyl (–S–) and thiazole-methyl groups present in 7c–7f. Instead, it features a simpler butanamide chain.
- Molecular Weight :
- The target compound (300.14 g/mol) is lighter than 7c–7f (375–389 g/mol), which may improve solubility and bioavailability.
- Functional Implications :
Comparison with 4-Bromo-N-[5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]benzamide
describes a closely related compound with the same 2,5-dichlorophenyl-substituted oxadiazole core but a brominated benzamide group:
- Substituent Effects :
- The bromine atom in the benzamide derivative increases molecular weight by ~118 g/mol compared to the target compound, likely enhancing lipophilicity and membrane permeability .
- The aromatic benzamide group may engage in π-π stacking interactions, whereas the aliphatic butanamide in the target compound could favor flexibility and solubility .
Comparison with Stereochemically Complex Oxadiazole Derivatives
lists compounds (m, n, o) with intricate stereochemistry and extended backbones (e.g., hexan-2-yl, tetrahydropyrimidinyl). These differ significantly from the target compound:
- Structural Complexity :
- The target compound lacks the hydroxy, diphenyl, and tetrahydropyrimidinyl groups seen in ’s compounds, resulting in a simpler structure with fewer chiral centers .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic compound belonging to the oxadiazole class, characterized by its unique chemical structure that imparts various biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a butanamide moiety linked to a 1,3,4-oxadiazole ring substituted with a dichlorophenyl group. The molecular formula is , with a molecular weight of approximately 277.12 g/mol. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
This compound has demonstrated various biological activities:
- Antimicrobial Activity : Compounds in the oxadiazole class have been noted for their antimicrobial properties. Studies suggest that this compound may exhibit activity against specific bacterial strains and fungi due to its ability to disrupt cellular processes.
- Antiproliferative Effects : Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against breast and colon cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Interaction with Cellular Signaling Pathways : The compound may alter signaling pathways involved in cell survival and apoptosis. This could lead to increased apoptosis in cancer cells while sparing normal cells.
- Gene Expression Modulation : It has been observed to affect the expression of genes associated with the cell cycle and apoptosis. This modulation can result in the inhibition of tumor growth and progression .
Case Studies
- Antiproliferative Activity : A study evaluating various oxadiazole derivatives found that certain compounds exhibited significant antiproliferative activity against cancer cell lines. This compound was included in this evaluation due to its structural similarities with effective derivatives .
- Enzyme Inhibition : In vitro studies demonstrated that this compound significantly inhibited α-glucosidase activity at low concentrations (IC50 values indicating effective inhibition) compared to standard inhibitors.
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of hydrazides with carboxylic acid derivatives. A typical route involves reacting 2,5-dichlorobenzohydrazide with butyric anhydride under reflux in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring . Key parameters for optimization include:
- Temperature : Reflux (100–120°C) to ensure complete cyclization.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalyst : POCl₃ or other Lewis acids to stabilize intermediates .
Yield Optimization Table :
| Reaction Time (h) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 6 | DMF | POCl₃ | 75 |
| 8 | THF | H₂SO₄ | 62 |
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond formation .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at 354.02 m/z) .
- X-ray Crystallography : For absolute configuration determination (e.g., C–Cl bond angles and dihedral angles in the oxadiazole ring) .
Q. What substituent effects are observed in analogous oxadiazole derivatives, and how do they influence bioactivity?
- Methodological Answer : Substituents on the phenyl ring (e.g., Cl, OCH₃, NO₂) modulate electronic and steric properties, impacting binding to biological targets. For example: Substituent Activity Comparison :
| Substituent Position | Compound Analog | LogP | IC₅₀ (µM) |
|---|---|---|---|
| 2,5-diCl | Target Compound | 3.2 | 1.8 |
| 2-OCH₃ | N-[5-(2-methoxyphenyl)-...] | 2.7 | 5.4 |
| 2-NO₂ | N-[5-(2-nitrophenyl)-...] | 3.5 | 12.1 |
| Higher lipophilicity (LogP) correlates with enhanced membrane permeability but may reduce solubility . |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study binding modes. Key steps:
Target Selection : Identify proteins with oxadiazole-binding pockets (e.g., COX-2, EGFR kinase) .
Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set) .
Docking Validation : Compare results with crystallographic data (e.g., PDB ID: 1M17) to validate binding poses .
Example Interaction : The dichlorophenyl group forms halogen bonds with Arg120 in COX-2, stabilizing the complex .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity) .
- Purity Verification : HPLC (>95% purity) to exclude confounding byproducts .
- Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers .
Q. How can reaction intermediates be trapped or characterized to elucidate the cyclization mechanism?
- Methodological Answer : Mechanistic studies employ:
- Quenching Experiments : Halt reactions at intervals (e.g., 1 h, 3 h) and isolate intermediates via column chromatography .
- Spectroscopic Trapping : Use in-situ IR to monitor carbonyl stretching (1700–1750 cm⁻¹) during cyclization .
- Isotopic Labeling : ¹⁵N-labeled hydrazides to track nitrogen incorporation into the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
